![molecular formula C9H9N3O2 B2940982 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-69-2](/img/structure/B2940982.png)

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

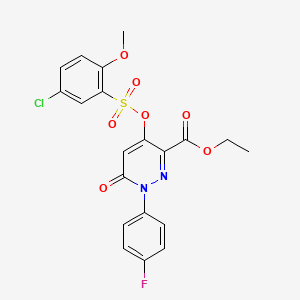

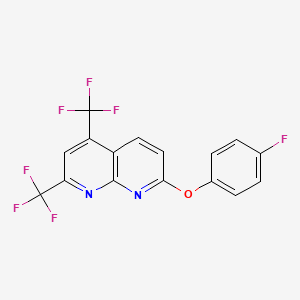

“4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound that belongs to the class of fused pyrimidines . Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The yields are between good and high in every case, even when 4-halogenated compounds have a neighbouring methyl group in C5 .

Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilised to a much lesser degree than many other fused pyrimidines .

Physical And Chemical Properties Analysis

The molecular formula of “4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is C8H7N3 . Its molecular weight is 145.16 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its topological polar surface area is 38.7 Ų .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Research has shown that certain pyrimidine derivatives can act as efficient inhibitors for mild steel corrosion in acidic media. These inhibitors function by adsorbing onto the metal surface, following Langmuir adsorption isotherm, as evidenced in studies involving electrochemical techniques, SEM, EDX, and AFM (Yadav et al., 2015).

Synthesis and Biological Activity

There has been significant interest in synthesizing novel derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one due to their potential biological activities. For instance, these compounds have been synthesized to evaluate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (Boros et al., 2004). Additionally, studies have developed practical protocols for synthesizing substituted derivatives of this compound, which could have potential applications in medicinal chemistry (Galve et al., 2012).

Tyrosine Kinase Inhibitors

Expanding the diversity of substituents in pyrido[2,3-d]pyrimidin-7(8H)-one derivatives has shown promise in their potential as tyrosine kinase inhibitors. This includes exploration of new substituents at various positions, which could lead to the discovery of biologically active compounds, especially as ZAP-70 inhibitors (Masip et al., 2021).

Antimicrobial and Anticancer Activity

Research has also focused on the synthesis of new pyrido[2,3-d]pyrimidin-7(8H)-one derivatives for their potential antimicrobial and anticancer activities. For instance, studies have evaluated the antimicrobial activity of variously substituted derivatives (Fayed et al., 2014). Additionally, some derivatives have shown potent antitumor activity, highlighting their potential in cancer research (Elgohary & El-Arab, 2013).

Wirkmechanismus

Target of Action

The primary targets of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are kinases , particularly CDK4/cyclin D1 and CDK6/cyclin D1 . Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process that is crucial for many cellular functions .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It achieves this by binding to the ATP pocket of the kinase, preventing the kinase from transferring phosphate groups to its substrates . This inhibition disrupts the normal function of the kinase, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of kinases by 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one affects several biochemical pathways. Most notably, it impacts pathways related to cell proliferation and survival . By inhibiting kinases, this compound can disrupt these pathways, potentially leading to the suppression of tumor growth .

Pharmacokinetics

Its potency against cdk4/cyclin d1 and cdk6/cyclin d1 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the action of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is the dose-dependent degradation of CDK4 and CDK6 . This leads to a disruption in the normal cell cycle, potentially inhibiting the proliferation of cancer cells .

Zukünftige Richtungen

The substitution of the halogens by several nucleophiles has been carried out as the third step of a new general synthesis of pyrido[2,3-d]pyrimidines . This opens up new possibilities for the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

Eigenschaften

IUPAC Name |

4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWWHGKKENLGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)

![5-(2-Azaspiro[3.3]heptan-2-yl)pyridin-2-amine](/img/structure/B2940912.png)

![Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(4-(trifluoromethyl)phenyl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2940914.png)

![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)

![N-(3-acetylphenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2940919.png)